molecular formula C11H14N2S B2641013 5-METHYL-2-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOLE CAS No. 637322-08-8

5-METHYL-2-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B2641013
CAS No.: 637322-08-8
M. Wt: 206.31
InChI Key: PHYVVGSMMZPGII-UHFFFAOYSA-N
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Description

5-METHYL-2-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOLE is an organic compound belonging to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This compound is characterized by the presence of a methyl group at the 5th position and a propylsulfanyl group at the 2nd position of the benzodiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzimidazole with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-2-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodiazole ring.

Scientific Research Applications

5-METHYL-2-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-METHYL-2-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-1H-BENZODIAZOLE: Lacks the propylsulfanyl group, leading to different chemical and biological properties.

    5-METHYL-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE: Contains a methylsulfanyl group instead of a propylsulfanyl group, affecting its reactivity and applications.

Uniqueness

5-METHYL-2-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other benzodiazole derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

6-methyl-2-propylsulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-3-6-14-11-12-9-5-4-8(2)7-10(9)13-11/h4-5,7H,3,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYVVGSMMZPGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(N1)C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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